ALK5 Kinase Inhibition: Potency Advantage of 7-Substituted Pyrazolo[4,3-b]pyridines Over Quinoline-Based Inhibitors
A series of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors demonstrated sub-nanomolar biochemical potency, representing a significant improvement over the initial 4-substituted quinoline screening hit (IC50 > 1000 nM) [1]. The lead compound from this series, featuring the pyrazolo[4,3-b]pyridine core, achieved an ALK5 IC50 of 0.7 nM in a biochemical assay, highlighting the scaffold's superiority for potent target engagement [1]. This improvement was driven by a scaffold morphing strategy guided by X-ray crystallography (PDB: 5USQ) [2].
| Evidence Dimension | Biochemical Potency (IC50) against ALK5 kinase |
|---|---|
| Target Compound Data | 0.7 nM (for a representative 7-substituted-pyrazolo[4,3-b]pyridine derivative) |
| Comparator Or Baseline | >1000 nM (4-substituted quinoline screening hit) |
| Quantified Difference | >1,400-fold improvement in potency |
| Conditions | Biochemical ALK5 inhibition assay |
Why This Matters
Demonstrates that the pyrazolo[4,3-b]pyridine core is essential for achieving the sub-nanomolar ALK5 inhibition required for effective TGF-beta pathway blockade, which is unattainable with other core scaffolds like quinoline.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955–1961. View Source
- [2] Dougan, D. R., & Lawson, J. D. (2017). ALK-5 kinase inhibitor complex. RCSB Protein Data Bank. PDB ID: 5USQ. View Source
